molecular formula C15H18N2O3 B5722630 N-(3,4-dimethylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide

N-(3,4-dimethylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide

Cat. No.: B5722630
M. Wt: 274.31 g/mol
InChI Key: BESQAXJDBAGFQJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide is a synthetic organic compound characterized by its unique chemical structure It is composed of a 3,4-dimethylphenyl group attached to a 3-(2,5-dioxopyrrolidin-1-yl)propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide typically involves the reaction of 3,4-dimethylphenylamine with 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles, such as amines or alcohols, under acidic or basic conditions

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones

    Reduction: Corresponding amines

    Substitution: Compounds with substituted functional groups

Scientific Research Applications

N-(3,4-dimethylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(3,4-dimethylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide can be compared with other similar compounds, such as:

  • N-(3,4-dimethylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)butanamide
  • N-(3,4-dimethylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)pentanamide

These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their molecular structure

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-10-3-4-12(9-11(10)2)16-13(18)7-8-17-14(19)5-6-15(17)20/h3-4,9H,5-8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESQAXJDBAGFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCN2C(=O)CCC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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